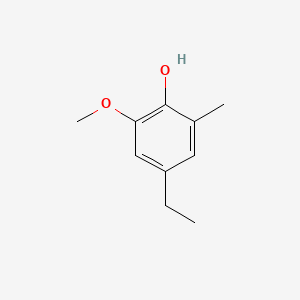

4-Ethyl-2-methoxy-6-methylphenol

Description

Contextualization within the Phenolic Compound Class

Phenolic compounds are a major class of organic molecules characterized by a hydroxyl (-OH) group directly attached to an aromatic hydrocarbon ring. wikipedia.org This structural feature makes them more acidic than typical alcohols and susceptible to electrophilic aromatic substitutions. wikipedia.org Phenols are broadly categorized into simple phenols and polyphenols based on the number of phenol (B47542) units in the molecule. wikipedia.org They are both synthesized industrially and produced naturally by plants and microorganisms. wikipedia.org

4-Ethyl-2-methoxy-6-methylphenol, with its single aromatic ring, falls under the category of simple phenols. More specifically, it is a substituted phenol, meaning it has other functional groups attached to its benzene (B151609) ring. wisdomlib.org The nature and position of these substituents—in this case, an ethyl group, a methoxy (B1213986) group, and a methyl group—profoundly influence the compound's chemical reactivity, physical properties, and biological activity. ontosight.aiacs.org

The classification of phenolic compounds can be intricate, with further subdivisions based on the number and arrangement of carbon atoms, such as flavonoids and non-flavonoids. researchgate.net Non-flavonoids include phenolic acids, stilbenes, and lignans. researchgate.netnih.gov Given its structure, this compound is a derivative of phenol and is also known by synonyms such as 2-Methoxy-4-ethyl-6-methylphenol. ontosight.ai

Interactive Data Table: Classification of this compound

| Category | Classification |

| Broad Class | Phenolic Compound wikipedia.org |

| Sub-Class | Simple Phenol wikipedia.org |

| Specific Type | Substituted Phenol wisdomlib.org |

| Key Functional Groups | Hydroxyl (-OH), Ethyl (-C2H5), Methoxy (-OCH3), Methyl (-CH3) ontosight.ai |

Significance in Contemporary Chemical and Biological Sciences

The scientific interest in this compound stems from the diverse biological activities exhibited by phenolic compounds as a whole. Phenolics are known for their antioxidant, antimicrobial, anti-inflammatory, and even anticancer properties. researchgate.netresearchgate.neteurekaselect.com These activities are directly linked to their chemical structure, particularly the hydroxyl group and the pattern of substitution on the aromatic ring. kg.ac.rs

Research into substituted phenols like this compound is driven by the potential to discover novel compounds with enhanced or specific biological activities. nih.gov The substituents on the phenolic ring can modulate the compound's lipophilicity, electronic properties, and steric hindrance, thereby influencing its interaction with biological targets. acs.org For instance, the presence of alkyl groups can affect a compound's ability to penetrate cell membranes.

The antioxidant properties of phenols are of particular importance. numberanalytics.com They can act as free radical scavengers, protecting cells from oxidative damage implicated in various chronic diseases. numberanalytics.comnih.gov The specific arrangement of the ethyl, methoxy, and methyl groups in this compound is expected to influence its antioxidant capacity. Furthermore, this compound is explored for its potential applications as an intermediate in the synthesis of more complex molecules, including pharmaceuticals. researchgate.netnih.gov For example, a related compound, 4-(2-methoxyethyl)phenol, is an intermediate in the production of the beta-blocker Metoprolol. researchgate.netgoogleapis.com

Scope and Objectives of Research on this compound

Current and future research on this compound is focused on several key areas:

Synthesis and Characterization: Developing efficient and scalable synthetic routes for the compound and its derivatives is a primary objective. researchgate.netgoogle.com This includes detailed characterization of its chemical and physical properties using techniques like gas chromatography-mass spectrometry (GC-MS), nuclear magnetic resonance (NMR), and Fourier-transform infrared spectroscopy (FTIR). acs.org A recent study detailed a new method for the extraction and purification of the related compound 4-ethyl-2-methoxyphenol (B121337) from biomass pyrolysis oil, achieving a purity of 99.60%. nih.govacs.org

Biological Activity Screening: A significant portion of research is dedicated to evaluating the biological activities of this compound. This involves in vitro and in vivo studies to assess its antioxidant, antimicrobial, anti-inflammatory, and cytotoxic effects. researchgate.neteurekaselect.com The goal is to understand the structure-activity relationship and identify potential therapeutic applications.

Mechanistic Studies: Elucidating the molecular mechanisms by which this compound exerts its biological effects is a crucial research objective. nih.gov This includes identifying the cellular pathways and molecular targets it interacts with.

Applications in Materials Science: Phenolic compounds are used in the production of polymers and resins. ontosight.ai Research may explore the potential of this compound as a monomer or additive in the development of new materials with specific properties.

Interactive Data Table: Research Focus on this compound

| Research Area | Key Objectives | Relevant Techniques |

| Synthesis & Purification | Develop efficient synthetic methods; achieve high purity. | Catalytic hydrogenation, Complexation extraction. nih.govgoogle.com |

| Structural Analysis | Determine and confirm the chemical structure. | GC-MS, NMR, FTIR. acs.org |

| Biological Evaluation | Assess antioxidant, antimicrobial, and other activities. | In vitro assays, In vivo models. researchgate.neteurekaselect.com |

| Industrial Applications | Explore use as a chemical intermediate or material precursor. | Polymerization studies, Synthesis of derivatives. ontosight.airesearchgate.net |

Properties

IUPAC Name |

4-ethyl-2-methoxy-6-methylphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-4-8-5-7(2)10(11)9(6-8)12-3/h5-6,11H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXJGWDBCRDWHLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C(=C1)C)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30152905 | |

| Record name | Phenol, 4-ethyl-2-methoxy-6-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30152905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120550-70-1 | |

| Record name | 4-Ethyl-2-methoxy-6-methylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120550701 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 4-ethyl-2-methoxy-6-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30152905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-ETHYL-2-METHOXY-6-METHYLPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7FEH4UA6E9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Occurrence and Distribution of 4 Ethyl 2 Methoxy 6 Methylphenol

Natural Occurrence in Biological Systems

Scientific analysis has identified 4-Ethyl-2-methoxy-6-methylphenol as a component of the essential oil of Origanum syriacum var. bevanii. In a study determining the morphogenetic variability of essential oil components of this plant, this compound was detected in the flowers. cabidigitallibrary.org The research quantified the percentage of various compounds in different parts of the plant, with this compound being one of the minor constituents found in the floral essential oil. cabidigitallibrary.org

Table 1: Essential Oil Composition of Origanum syriacum var. bevanii (Flower)

| Compound | Percentage (%) |

|---|---|

| This compound | 0.23 |

Data sourced from a study on the morphogenetic variability of essential oil components in Origanum syriacum L. var. bevanii (Holmes) I. cabidigitallibrary.org

Currently, there is no specific scientific literature available that identifies this compound as a direct metabolic product in biological systems.

Formation in Complex Mixtures

The formation of this compound has been noted in complex chemical mixtures resulting from thermal processes.

There is no specific scientific information available documenting the formation of this compound as a direct product of lignin (B12514952) depolymerization.

Scientific literature does not currently contain specific data on the presence of this compound in pyrolysis oils derived from biomass.

The compound this compound has been reported as a constituent of cigarette mainstream smoke. nih.govresearchgate.netnih.govwho.intoup.comwho.int In a comprehensive analysis of the chemical constituents of tobacco smoke, this phenol (B47542) was identified among numerous other compounds. nih.govwho.intwho.int Studies focusing on the relative toxicity of substituted phenols in cigarette smoke have also listed this compound as one of the identified components. nih.govresearchgate.netoup.com

Table 2: Mention of this compound in Cigarette Mainstream Smoke Analysis

| Source Context | Finding |

|---|---|

| Analysis of Chemical Constituents in Mainstream Bidi Smoke | Listed as a present compound. researchgate.net |

| IARC Monographs on the Evaluation of Carcinogenic Risks to Humans | Identified as a component of tobacco smoke. nih.govwho.intwho.int |

Synthesis and Synthetic Methodologies of 4 Ethyl 2 Methoxy 6 Methylphenol

Chemical Synthesis Pathways and Reaction Mechanisms

The synthesis of polysubstituted phenols often involves multi-step processes that allow for regiochemical control of the various substituents on the aromatic ring. oregonstate.edunih.gov For a compound like 4-Ethyl-2-methoxy-6-methylphenol, which is a type of hindered phenol (B47542), synthetic strategies would likely focus on building the substitution pattern around a phenolic core. google.commdpi.com

Direct Synthetic Routes and Optimization

Direct synthetic routes to create the specific substitution pattern of this compound are not described in the reviewed literature. Hypothetically, a route could involve the functionalization of a simpler phenol. However, achieving the desired regioselectivity for the ethyl, methoxy (B1213986), and methyl groups would be a significant challenge due to the directing effects of the substituents already present on the ring. chemrxiv.org

Optimization of such a multi-step synthesis would involve a detailed study of reaction conditions for each step, including catalysts, solvents, temperatures, and reaction times, to maximize the yield of the desired isomer and minimize the formation of byproducts. google.com

Derivatization from Precursor Molecules

A plausible synthetic approach would involve the derivatization of a more readily available precursor molecule, such as 2,6-dimethylphenol. google.commdpi.comnih.gov The synthesis could theoretically proceed through the following conceptual steps:

Methoxylation of 2,6-dimethylphenol: Introducing a methoxy group onto the ring. However, controlling the position of this addition would be critical.

Ethylation of the resulting methoxy-dimethylphenol: The final step would be the introduction of the ethyl group at the para-position relative to the hydroxyl group. Friedel-Crafts alkylation is a classic method for this, but it is often plagued by issues of polysubstitution and rearrangement, and the presence of multiple substituents would further complicate the reaction's selectivity.

Another potential precursor could be a substituted benzene (B151609) that is later oxidized to a phenol. oregonstate.edu However, controlling the regiochemistry of oxidation can be difficult. oregonstate.edu

A summary of potential precursor molecules is provided in the table below.

| Precursor Molecule | Potential Transformation | Reference |

| 2,6-Dimethylphenol | Sequential methoxylation and ethylation | google.commdpi.com |

| 1-Ethyl-3,5-dimethylbenzene | Sequential methoxylation and hydroxylation | google.com |

This table is based on general synthetic principles, as no direct synthesis for this compound has been reported.

Stereochemical Considerations in Synthesis

The target molecule, this compound, is achiral and does not have any stereocenters. The substituents on the benzene ring are in a fixed plane, and there is no potential for stereoisomerism (e.g., enantiomers or diastereomers) arising from the structure of the compound itself. Therefore, stereochemical considerations that are often crucial in the synthesis of complex molecules, such as controlling the formation of specific stereoisomers, are not applicable to the synthesis of this particular compound. ncert.nic.inacs.org

Industrial Relevance of Synthetic Routes for this compound

Given the lack of published synthetic methods, there is no evidence to suggest that this compound is produced on an industrial scale. The industrial relevance of any synthetic route is contingent on factors such as cost-effectiveness, scalability, safety, and the existence of a market for the final product. google.com

Hindered phenols as a class of compounds are of significant industrial importance, primarily for their antioxidant properties in materials such as plastics, elastomers, and lubricants. google.commdpi.comgoogle.comphantomplastics.com They function by scavenging free radicals, thereby preventing oxidative degradation. phantomplastics.com If this compound were to be produced industrially, it would likely be as an antioxidant. The viability of its production would depend on its performance compared to existing commercial antioxidants, as well as the efficiency and cost of its synthetic pathway.

Mechanistic Insights into the Biological Activities of 4 Ethyl 2 Methoxy 6 Methylphenol

Antioxidant Activity Mechanisms

The chemical structure of 4-Ethyl-2-methoxy-6-methylphenol, which features a hydroxyl group directly attached to an aromatic ring, categorizes it as a phenolic compound. This class of molecules is widely recognized for its antioxidant properties. The primary mechanism by which phenols act as antioxidants is through their ability to scavenge free radicals. They can donate the hydrogen atom from their hydroxyl group to a free radical, thereby neutralizing it and terminating the damaging chain reactions of oxidation.

The specific arrangement of the ethyl, methoxy (B1213986), and methyl groups on the benzene (B151609) ring of this compound is expected to modulate its antioxidant capacity. These substituent groups can influence the stability of the resulting phenoxyl radical through electronic and steric effects, which in turn affects the compound's efficiency as a radical scavenger. However, specific experimental studies quantifying the free-radical scavenging efficacy or detailing the precise antioxidant mechanisms of this compound are not extensively documented.

Antimicrobial and Antifungal Activity Mechanisms

There is a notable scarcity of research investigating the antimicrobial and antifungal properties of this compound. While phenolic compounds as a broad class are known to possess antimicrobial activity, often by disrupting microbial cell membranes or inhibiting essential enzymes, specific data detailing the efficacy or the mechanistic pathways for this particular compound against bacterial or fungal strains could not be found in the available scientific literature. One study lists the compound in a table of chemical constituents from plants used in antimicrobial research, but provides no further details on its specific activity or mechanism. ufpe.br

Antiproliferative and Anticancer Research

Quantitative Structure-Activity Relationship (QSAR) Studies on Phenoxyl-Free Radical Formation

Quantitative structure-activity relationship (QSAR) studies have been utilized to predict the biological activity of various chemical compounds based on their structure. A QSAR study analyzing the toxicity of 253 different substituted phenols found in cigarette mainstream smoke included this compound in its analysis. oup.comoup.com

The study noted that phenols with electron-releasing groups, such as the ethyl, methoxy, and methyl groups present in this compound, can potentially form toxic phenoxyl-free radicals. oup.comoup.com The QSAR model, which predicts cytotoxicity, was used to determine the relative toxicity of these phenols on a molar basis. According to the results of this predictive model, this compound was identified as one of the most toxic phenols among the large group studied, ranking fourth in descending order of predicted toxicity. oup.comoup.com This higher predicted toxicity is linked to its structural propensity to form phenoxyl radicals, a key step in the mechanism of action for many phenolic compounds. oup.com

Table 1: Predicted Toxicity of Selected Phenols from Cigarette Smoke

| Compound | Predicted Toxicity Ranking |

|---|---|

| 2-(dimethylamino)-phenol | Most Toxic |

| 2-ethyl-6-methyl-1,4-benzenediol | High |

| 2-methoxy-1,4-benzenediol | High |

| This compound | High |

| 4-hydroxybenzoic acid | Least Toxic |

Data sourced from a QSAR study on phenols in cigarette mainstream smoke. oup.comoup.com

Molecular Interactions and Receptor Binding Studies

Specific experimental data from molecular interaction and receptor binding studies for this compound are limited. However, a computational, ligand-based virtual screening study identified this compound as a structural analog of the pesticide Silafluofen. biorxiv.orgresearchgate.net This finding suggests that the compound may have the potential to interact with biological targets similar to those of Silafluofen. For instance, Silafluofen has been shown to have a high binding affinity for fatty acid-binding proteins in insects. biorxiv.org This structural similarity points to a potential, though currently unverified, area for future investigation into the molecular targets of this compound.

Modulation of Biological Pathways by this compound

There is currently no available research detailing the specific biological pathways that are modulated by this compound. Elucidating how this compound interacts with and influences cellular signaling and metabolic pathways would require dedicated mechanistic studies, which have not yet been published.

Applications and Technological Relevance of 4 Ethyl 2 Methoxy 6 Methylphenol

Role in Material Science and Polymer Chemistry

In the field of material science, 4-Ethyl-2-methoxy-6-methylphenol is recognized as a useful material building block. bldpharm.com Its reactive phenolic group and substituted aromatic ring structure allow it to be incorporated into larger, more complex chemical structures.

Utilization in Industrial Chemical Synthesis

The reactivity of this compound makes it a valuable component in broader industrial chemical manufacturing.

Development in Preservative Technologies

The inherent properties of this compound have led to its use in the development of preservatives, leveraging its biological activity. ontosight.ai

Application in Disinfectants and AntisepticsDue to its antimicrobial properties, this compound is suitable for use in the manufacture of disinfectants and antiseptics.ontosight.aiThe compound's potential for such applications has been a subject of scientific research.benchchem.com

Interactive Table: Summary of Applications

| Application Area | Specific Use | Function |

| Material Science | Polymer Production | Precursor / Building Block ontosight.aibldpharm.com |

| Industrial Synthesis | Chemical Manufacturing | Intermediate for complex molecules, dyes, pigments ontosight.ai |

| Preservative Tech | Disinfectants & Antiseptics | Antimicrobial Agent ontosight.ai |

Computational and Theoretical Studies of 4 Ethyl 2 Methoxy 6 Methylphenol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in predicting the behavior of molecules at the electronic level. These calculations can elucidate molecular geometry, orbital energies, and charge distributions, which are key to understanding chemical reactivity.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic properties and reactivity. researchgate.net The HOMO is associated with the ability to donate an electron, while the LUMO relates to the ability to accept an electron. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap, is an important indicator of molecular stability, chemical reactivity, and polarizability. researchgate.netnih.gov A smaller energy gap generally suggests higher chemical reactivity and lower kinetic stability. nih.gov

This analysis is a standard component of quantum chemical studies. researchgate.net However, specific calculations detailing the HOMO-LUMO energies and the resulting energy gap for 4-ethyl-2-methoxy-6-methylphenol have not been reported in the available scientific literature. Consequently, predictions of its electronic conductivity based on this data are not available.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and identifying regions susceptible to electrophilic and nucleophilic attack. libretexts.org MEP maps illustrate the electrostatic potential on the electron density surface, with different colors representing varying potential values. wolfram.com Typically, red indicates regions of negative electrostatic potential (electron-rich), which are prone to electrophilic attack, while blue signifies regions of positive potential (electron-poor). wolfram.comresearchgate.net

For phenolic compounds, MEP maps generally show a region of significant negative potential around the oxygen atom of the hydroxyl group due to its high electronegativity and lone pairs of electrons. researchgate.net This indicates the hydroxyl group as a primary site for interaction with electrophiles. While MEP maps are frequently generated in computational studies of phenols, a specific MEP map for this compound is not available in the public literature. researchgate.netresearchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. youtube.com These simulations can provide detailed insights into the conformational flexibility of a molecule and its interactions with its environment, such as a solvent or a biological receptor. youtube.comresearchgate.net For molecules like substituted phenols, MD simulations can be used to understand hydration structures, hydrogen bonding properties, and binding modes with other molecules. researchgate.netuobaghdad.edu.iq Despite the utility of this technique, there are no specific published studies that have employed molecular dynamics simulations to analyze the conformational behavior or intermolecular interactions of this compound.

Predictive Modeling for Structure-Activity Relationships (SAR)

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound with its biological activity. researchgate.net For phenolic compounds, SAR models are often developed to predict their antioxidant activity. nih.govresearchgate.net The antioxidant capacity of phenols is highly dependent on their structure, including the number and position of hydroxyl groups and the nature of other substituents on the aromatic ring. karazin.uaresearchgate.net

The presence of electron-donating groups, such as the ethyl, methyl, and methoxy (B1213986) groups in this compound, is generally known to influence the antioxidant properties of the phenol (B47542) ring. However, some studies on flavonoids have suggested that methoxy groups can diminish antioxidant activity compared to hydroxyl groups. nih.gov While general SAR principles for phenols are well-established, specific quantitative structure-activity relationship (QSAR) models that include this compound for the prediction of its specific activities have not been identified in the literature.

Thermodynamic Property Predictions and Modeling

Computational methods can be used to predict various thermodynamic properties of molecules, which are crucial for understanding their stability and reactivity. nih.gov Key parameters often calculated for phenolic antioxidants include Bond Dissociation Enthalpy (BDE) of the O-H bond, ionization potential (IP), and proton affinity (PA), as these relate to the mechanisms of antioxidant action. nih.gov While methods exist for predicting these properties for families of compounds like phenols and methoxyphenols, specific theoretical predictions for the thermodynamic properties of this compound are not detailed in the available research. nih.govacs.org However, some basic molecular properties have been computed and are available in public databases. nih.gov

Computed Molecular Properties Below is a table of computed properties for this compound sourced from the PubChem database.

| Property | Value | Source |

| Molecular Weight | 166.22 g/mol | nih.gov |

| XLogP3 | 2.7 | nih.gov |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 2 | nih.gov |

| Rotatable Bond Count | 2 | nih.gov |

| Exact Mass | 166.099379685 Da | nih.gov |

| Monoisotopic Mass | 166.099379685 Da | nih.gov |

| Topological Polar Surface Area | 29.5 Ų | nih.gov |

| Heavy Atom Count | 12 | nih.gov |

Environmental Fate and Transformations of 4 Ethyl 2 Methoxy 6 Methylphenol

Degradation Pathways in Environmental Matrices

The degradation of phenolic compounds in the environment can occur through both abiotic and biotic processes. The specific pathway and rate of degradation are highly dependent on the environmental matrix (soil, water, or air) and the prevailing conditions.

Atmospheric Fate:

Volatile and semi-volatile organic compounds, including guaiacol (B22219) and its derivatives, can be released into the atmosphere. nih.gov In the gas phase, these compounds are susceptible to dissociation, which can influence their atmospheric fate. nih.gov A study on the unimolecular dissociation of protonated guaiacol derivatives, including the structurally similar 4-ethylguaiacol (4-ethyl-2-methoxyphenol), provides insights into potential atmospheric transformation pathways. nih.gov

Tandem mass spectrometry analysis of protonated 4-ethylguaiacol revealed specific fragmentation patterns. nih.gov The primary dissociation pathway involves the loss of methanol (B129727) (CH₃OH) followed by the loss of carbon monoxide (CO), leading to the formation of a cyclopentadienyl (B1206354) ion. nih.gov Minor fragmentation channels, including the loss of methane (B114726) (CH₄) and water (H₂O), were also observed. nih.gov These findings suggest that in atmospheric conditions where protonation can occur, such as in the presence of atmospheric water, 4-Ethyl-2-methoxy-6-methylphenol may undergo similar degradation processes. nih.gov

Aquatic and Terrestrial Fate:

Information directly pertaining to the degradation of this compound in water and soil is scarce. However, the environmental fate of phenols, in general, is influenced by factors such as photolysis, oxidation, and microbial degradation. The persistence of phenols in the environment is a concern due to their potential toxicity. ros.edu.pl The presence of methoxyphenols in the environment can result from both natural processes, such as the microbial degradation of lignin (B12514952), and anthropogenic activities, including the combustion of biomass and industrial discharges. ros.edu.pl

Biotransformation Processes

Biotransformation, or the enzyme-catalyzed alteration of chemical compounds by living organisms, is a primary mechanism for the degradation of many organic pollutants. Microorganisms, including bacteria and fungi, play a crucial role in the biotransformation of phenolic compounds. tandfonline.comfrontiersin.org

The general pathways for the microbial degradation of phenols often involve an initial hydroxylation step to form catechols. ird.fr Subsequently, the aromatic ring is cleaved through either ortho or meta pathways, leading to the formation of intermediates that can enter central metabolic pathways. ird.fr It is plausible that this compound could be biotransformed via similar pathways, although the specific enzymes and microorganisms involved would need to be experimentally determined.

Environmental Sampling and Detection Methodologies

The accurate detection and quantification of alkylphenols in environmental samples are essential for assessing their distribution and potential impact. Various analytical techniques have been developed for the analysis of these compounds in matrices such as water, wastewater, soil, and sludge. whiterose.ac.uk

Commonly employed methodologies for the detection of alkylphenols include gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC). nih.gov These techniques often require a sample preparation step, such as solid-phase extraction (SPE) or solid-phase microextraction (SPME), to concentrate the analytes and remove interfering substances. whiterose.ac.uk

For enhanced sensitivity and selectivity in liquid chromatography-mass spectrometry (LC-MS/MS) analysis, pre-column derivatization can be utilized. nih.gov Derivatization of alkylphenols with reagents like dansyl chloride has been shown to significantly increase the sensitivity of the analysis, allowing for the detection of these compounds at very low concentrations. nih.gov

Below is a table summarizing some of the analytical methods used for the detection of alkylphenols in environmental samples, which could be adapted for this compound.

| Analytical Technique | Sample Matrix | Sample Preparation | Detection Method | Limit of Detection (LOD) | Reference |

| GC-MS | Wastewater, Septage, Groundwater | Derivatization | Mass Spectrometry | 0.001 to 0.02 µg/L | |

| HPLC | River water, Domestic water, Wastewater, Sludge, Soil | Solid-Phase Microextraction (SPME) | UV Detection | 0.17 to 1.33 ng/mL | whiterose.ac.uk |

| HPLC | Water | - | Diode Array Detector (DAD) | 5 ng/mL | nih.gov |

| HPLC | Water | - | Fluorescence Detector (FLD) | Not specified | nih.gov |

| LC-MS/MS | Water | Pre-column derivatization with dansyl chloride | Tandem Mass Spectrometry | 0.02 to 0.25 pg/injection | nih.gov |

Future Research Directions for 4 Ethyl 2 Methoxy 6 Methylphenol

Exploration of Novel Synthetic Pathways

The development of efficient and scalable synthetic routes is fundamental to enabling further research and potential commercialization of 4-Ethyl-2-methoxy-6-methylphenol. Current literature suggests a limited number of established methods, highlighting a significant opportunity for innovation in synthetic organic chemistry.

One promising area of investigation is the alkylation of 2-methoxy-6-methylphenol . Future studies could focus on optimizing this reaction by exploring a variety of ethylating agents, bases, and solvent systems to maximize yield and purity. A systematic approach, such as employing design of experiments (DoE), could elucidate the optimal conditions for this transformation.

Alternative strategies warrant exploration as well. For instance, the hydrogenation of vanillin (B372448) derivatives or the methylation of dihydrocatechol precursors could offer more convergent and atom-economical routes. Research in this domain would involve the design of multi-step syntheses, potentially leveraging retrosynthetic analysis to identify novel and efficient pathways. The investigation of various catalysts, including both homogeneous and heterogeneous systems, will be crucial in developing cost-effective and environmentally benign synthetic methods.

A comparative analysis of these potential synthetic routes is essential. The table below outlines key parameters for future investigation.

| Synthetic Pathway | Precursors | Key Research Focus | Potential Advantages |

| Alkylation | 2-methoxy-6-methylphenol, Ethyl halide | Optimization of reaction conditions (base, solvent, temperature), catalyst screening. | Direct, potentially high-yielding. |

| Hydrogenation | Vanillin derivatives | Catalyst development, control of selectivity, multi-step sequence optimization. | Utilizes a renewable feedstock. |

| Methylation | Dihydrocatechol derivatives | Selective methylation strategies, protection/deprotection schemes. | Access from different starting materials. |

Advanced Spectroscopic and Analytical Techniques

A thorough characterization of this compound is a prerequisite for its study in any application. While standard techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide foundational structural information, the application of more advanced analytical methods can offer deeper insights.

Future research should aim to build a comprehensive spectroscopic profile. This includes detailed analysis using:

Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) to unambiguously assign all proton and carbon signals and confirm connectivity.

High-resolution mass spectrometry (HRMS) to determine the exact mass and elemental composition, aiding in the identification of the compound in complex mixtures.

X-ray crystallography to determine the precise three-dimensional structure of the molecule in its solid state. This would provide invaluable data on bond lengths, bond angles, and intermolecular interactions.

Furthermore, the development of robust analytical methods for the quantification of this compound is critical. This involves creating and validating methods using techniques such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) . These methods will be instrumental in monitoring reaction kinetics, assessing purity, and detecting the compound in biological or environmental samples.

| Analytical Technique | Information Gained | Future Research Application |

| 2D NMR Spectroscopy | Detailed structural connectivity. | Definitive structure elucidation. |

| High-Resolution Mass Spectrometry | Exact mass and elemental formula. | Identification in complex matrices. |

| X-ray Crystallography | 3D molecular structure. | Understanding solid-state packing and intermolecular forces. |

| GC-MS / HPLC | Quantification and separation. | Purity assessment, reaction monitoring, trace analysis. |

Elucidation of Broader Biological and Mechanistic Roles

The structural motifs within this compound, particularly the phenolic hydroxyl group, suggest a potential for biological activity. The phenolic group is known to participate in hydrogen bonding and electron transfer reactions, which are fundamental to many biological processes. However, the specific biological and mechanistic roles of this compound remain largely unexplored.

A primary avenue for future research is the investigation of its antioxidant properties . Studies should be designed to quantify its ability to scavenge free radicals and inhibit lipid peroxidation, comparing its efficacy to other well-known phenolic antioxidants.

Beyond antioxidant activity, a broad screening of its biological effects is warranted. This could include assessing its potential antimicrobial, anti-inflammatory, and anticancer activities . Such studies would involve a battery of in vitro assays against various cell lines and microbial strains.

Should any significant biological activity be identified, the subsequent and crucial step will be to elucidate the underlying mechanism of action . This will involve more advanced molecular biology techniques to identify the specific cellular targets and signaling pathways that are modulated by the compound. The phenolic structure allows for potential interactions with enzymes and cellular receptors, which could be investigated through molecular docking studies and enzymatic assays.

Sustainable Production and Application Development

Looking towards the future, research into the sustainable production and practical applications of this compound will be paramount for its translation from the laboratory to industry.

From a sustainability perspective, a key goal is the development of "green" synthetic routes . This includes the use of renewable starting materials, such as those derived from biomass, and the implementation of catalytic processes that minimize waste and energy consumption. The principles of green chemistry should guide the development of any large-scale production method.

The potential applications of this compound are likely to be linked to its chemical properties. Given its phenolic nature, it could be explored as:

A flavor and fragrance agent , leveraging the organoleptic properties often associated with substituted phenols.

A monomer for polymer synthesis , where the phenolic hydroxyl group can be used for polymerization reactions to create novel materials with potentially unique thermal or mechanical properties.

An intermediate in the synthesis of more complex molecules , such as pharmaceuticals or agrochemicals.

The viability of these applications will depend on a combination of factors including its efficacy, safety profile, and the economics of its production.

Q & A

What experimental approaches are recommended to investigate the pesticidal mechanisms of 4-Ethyl-2-methoxy-6-methylphenol in locust control?

Basic Research Question

To evaluate its pesticidal activity, researchers should design dose-response assays using standardized protocols (e.g., OECD guidelines) to determine LC50/LC90 values against desert locust nymphs and adults. Structural similarity to Silafluofen (prediction score >0.5) suggests potential neurotoxic or metabolic disruption mechanisms . Pair these assays with comparative toxicity studies on non-target organisms (e.g., fish, birds) to assess selectivity.

Advanced Research Question

For mechanistic insights, employ molecular docking simulations to predict interactions with insect-specific targets (e.g., acetylcholinesterase, ion channels). Validate predictions using in vitro enzyme inhibition assays and transcriptomic profiling of exposed locusts to identify differentially expressed genes linked to detoxification or neurotoxicity pathways .

How can researchers resolve contradictions in reported synthetic yields of this compound?

Basic Research Question

Optimize synthesis routes by comparing methods: (i) hydrogenation of vanillin derivatives or (ii) methylation of dihydrocatechol using dimethyl sulfate and alkali. Monitor reaction parameters (temperature, catalyst type, stoichiometry) via HPLC or GC-MS to identify yield-limiting steps .

Advanced Research Question

Apply response surface methodology (RSM) to model multi-variable interactions (e.g., solvent polarity, reaction time) and identify optimal conditions. Use crystallography (via SHELXL ) to verify purity and structural integrity of intermediates, ensuring no side reactions (e.g., over-methylation) occur.

What methodologies are suitable for assessing environmental persistence and degradation pathways of this compound?

Advanced Research Question

Conduct soil microcosm studies under controlled conditions (aerobic/anaerobic) to measure half-life using LC-MS/MS. Identify degradation products (e.g., quinones, carboxylic acids) via high-resolution mass spectrometry (HRMS) and evaluate their ecotoxicity using Daphnia magna or Aliivibrio fischeri bioassays .

How can structural analogs of this compound be leveraged for structure-activity relationship (SAR) studies?

Advanced Research Question

Perform 3D-QSAR modeling using analogs like 3-propylphenol (CID 69302) and microbial volatiles. Validate predictions with in vitro receptor-binding assays and molecular dynamics simulations to map steric/electronic contributions to pesticidal activity .

What analytical techniques are critical for quantifying this compound in complex matrices?

Basic Research Question

Use GC-MS with a polar capillary column (e.g., DB-WAX) for volatile analysis or HPLC-PDA with a C18 column for non-volatile residues. Validate methods via spike-recovery tests in biological samples (e.g., insect homogenates) .

Advanced Research Question

Develop a UPLC-QTOF-MS protocol for simultaneous quantification and structural elucidation of metabolites in environmental samples. Apply isotope dilution for precision .

How should researchers address stability challenges during storage of this compound?

Basic Research Question

Store the compound in amber vials under inert gas (N2/Ar) at –20°C to prevent oxidation. Monitor degradation via periodic NMR (1H/13C) or FTIR to detect phenolic hydroxyl group oxidation .

What crystallographic strategies are effective for resolving the 3D structure of this compound derivatives?

Advanced Research Question

Use single-crystal X-ray diffraction (SXRD) with SHELXTL software for refinement. For poorly diffracting crystals, employ synchrotron radiation or cryo-cooling. Validate hydrogen bonding networks and torsional angles via Hirshfeld surface analysis .

How can microbial volatiles inform the discovery of bio-inspired derivatives of this compound?

Advanced Research Question

Screen fungal/bacterial metabolomes via GC-MS to identify natural analogs (e.g., dioctyl phthalate derivatives). Use comparative metabolomics and genome mining to trace biosynthetic pathways for heterologous expression .

What safety protocols are essential for handling this compound in laboratory settings?

Basic Research Question

Use PPE (nitrile gloves, goggles) and work in a fume hood. In case of skin/eye contact, rinse with water for 15+ minutes and seek medical evaluation. Avoid aqueous waste disposal; neutralize with activated carbon .

How can researchers validate the purity of synthesized this compound?

Basic Research Question

Combine elemental analysis (CHNS/O) with 1H NMR integration to verify stoichiometry. Use DSC/TGA to confirm melting point consistency and detect polymorphic impurities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.